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molecular formula CoH6MgNiO6 B8451959 Nickel cobalt magnesium hydroxide CAS No. 205764-36-9

Nickel cobalt magnesium hydroxide

Cat. No. B8451959
M. Wt: 243.98 g/mol
InChI Key: KRCOJSIHEMDIHM-UHFFFAOYSA-H
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Patent
US06306787B1

Procedure details

In this way, the reaction was conducted for 48 hours while continuously adding the aqueous solution of mixture of nickel nitrate, cobalt nitrate and magnesium nitrate, the aqueous ammonia and the aqueous solution of sodium hydroxide to the reactor. During the reaction, the concentration of ammonia in the reaction mixture (slurry) in the reactor was kept within a range from 1.0 to 1.3 mol/L and the reaction temperature was kept at 30° C.±1° C. with a temperature controller. After the completion of the reaction, the slurry in the reactor was filtered, lashed with water and dried to provide a powder of nickel cobalt magnesium hydroxide.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[N+]([O-])([O-])=[O:2].[Ni+2:5].[N+]([O-])([O-])=[O:7].[N+]([O-])([O-])=[O:11].[Co+2:14].[N+]([O-])([O-])=[O:16].[N+]([O-])([O-])=[O:20].[Mg+2:23].[N+]([O-])([O-])=[O:25].N.[OH-].[Na+]>>[OH-:2].[Mg+2:23].[Co+2:14].[Ni+2:5].[OH-:7].[OH-:11].[OH-:16].[OH-:20].[OH-:25] |f:0.1.2,3.4.5,6.7.8,10.11,12.13.14.15.16.17.18.19.20|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])[O-].[Ni+2].[N+](=O)([O-])[O-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])[O-].[Co+2].[N+](=O)([O-])[O-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])[O-].[Mg+2].[N+](=O)([O-])[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
while continuously adding
CUSTOM
Type
CUSTOM
Details
During the reaction
CUSTOM
Type
CUSTOM
Details
was kept at 30° C.±1° C. with a temperature controller
CUSTOM
Type
CUSTOM
Details
After the completion of the reaction
FILTRATION
Type
FILTRATION
Details
the slurry in the reactor was filtered
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
product
Smiles
[OH-].[Mg+2].[Co+2].[Ni+2].[OH-].[OH-].[OH-].[OH-].[OH-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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